Dihydroeponemycin

Description

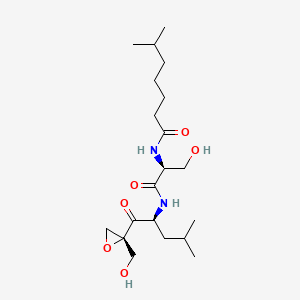

Structure

2D Structure

Properties

IUPAC Name |

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDBVFIQSSOIDB-TWOQFEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435518 | |

| Record name | Dihydroeponemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126463-64-7, 2499-33-4 | |

| Record name | Dihydroeponemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dihydroeponemycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroeponemycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydroeponemycin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroeponemycin, an analog of the natural product eponemycin, has emerged as a potent and selective inhibitor of the 20S proteasome, a critical cellular machinery for protein degradation. This technical guide provides an in-depth overview of the discovery, microbial origin, and the intricate mechanism of action of this compound. It details the experimental protocols for assessing its biological activity and presents key quantitative data on its efficacy. Furthermore, this guide illustrates the molecular interactions and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in oncology and drug discovery.

Discovery and Origin

This compound is a derivative of eponemycin, a natural product first isolated from the fermentation broth of Streptomyces hygroscopicus. While eponemycin itself showed significant antitumor and antiangiogenic properties, its analog, this compound, was synthesized to explore the structure-activity relationship and was found to possess comparable biological activity[1].

The producing organism of a cocktail of epoxyketone peptides, including this compound, was identified as Streptomyces sp. BRA-346, an actinobacterium isolated from the Brazilian endemic tunicate Euherdmania sp.[2][3]. This discovery highlighted the rich biodiversity of marine organisms as a source of novel therapeutic agents. The biosynthesis of this compound involves a sophisticated enzymatic pathway, with a key step being the formation of the α,β-epoxyketone warhead, which is crucial for its inhibitory activity[4].

Mechanism of Action: Irreversible Proteasome Inhibition

The primary molecular target of this compound is the 20S proteasome, the catalytic core of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins. This compound acts as a potent, competitive, and irreversible inhibitor of the proteasome[1].

Its mechanism involves the covalent modification of the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome. The α,β-epoxyketone moiety of this compound is a dual electrophilic center. The inhibition process is initiated by the nucleophilic attack of the hydroxyl group of the N-terminal threonine on the ketone, followed by the opening of the epoxide ring by the threonine's amino group. This sequence of reactions results in the formation of a stable seven-membered 1,4-oxazepane ring, effectively and irreversibly blocking the active site of the proteasome subunit[5][6].

This compound exhibits preferential binding to the IFN-γ-inducible subunits LMP2 and LMP7 of the immunoproteasome, which are analogous to the β1 and β5 subunits of the constitutive proteasome, respectively[1][7]. This leads to a more potent inhibition of the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities of the proteasome, with a less pronounced effect on the trypsin-like activity[1].

Signaling Pathway of Proteasome Inhibition

Caption: Covalent inhibition of the 20S proteasome by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro studies. The following tables summarize the key quantitative data regarding its efficacy against glioma cell lines and its inhibitory kinetics on proteasome activity.

| Cell Line | IC50 (ng/mL) |

| HOG | 1.6 |

| T98G | 1.7 |

| Table 1: Cytotoxicity of this compound in Glioma Cell Lines[3] |

| Proteasomal Activity | Rate of Inactivation (k_association) |

| Chymotrypsin-like | >10-fold faster than Trypsin-like |

| PGPH | >10-fold faster than Trypsin-like |

| Trypsin-like | Slower rate of inhibition |

| Table 2: Differential Inhibition of Proteasome Activities by this compound[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-

Target cancer cell line (e.g., HOG, T98G)

-

Complete cell culture medium

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Proteasome Activity Assay

This assay measures the inhibition of the chymotrypsin-like activity of the proteasome.

Materials:

-

Purified 20S proteasome or cell lysate

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Proteasome inhibitor (e.g., MG-132) as a control

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare dilutions of this compound in the assay buffer.

-

In a 96-well black plate, add the purified 20S proteasome or cell lysate.

-

Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (with a known proteasome inhibitor like MG-132).

-

Pre-incubate the plate at 37°C for a specified time to allow the inhibitor to interact with the proteasome.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a fluorometric microplate reader (e.g., Ex/Em = 350/440 nm for AMC).

-

Calculate the rate of substrate cleavage for each condition and determine the percentage of proteasome inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

-

Target cancer cell line

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration and for a specified time. Include an untreated control.

-

Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound stands as a compelling example of a natural product-derived compound with significant therapeutic potential. Its well-defined mechanism of action as a specific and irreversible proteasome inhibitor, coupled with its potent cytotoxic effects against cancer cells, makes it a valuable tool for both basic research and drug development. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and the design of novel proteasome inhibitors.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroeponemycin: A Technical Guide to a Potent Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroeponemycin is a potent, irreversible inhibitor of the 20S proteasome and an analog of the natural product eponemycin.[1][2] As an α,β-epoxyketone, it belongs to a class of compounds that have garnered significant interest for their therapeutic potential, particularly in oncology.[3] Eponemycin itself is an antitumor and antiangiogenic natural product.[4] this compound shares similar biological activities with eponemycin and has been utilized in research due to its relative ease of synthesis.[1][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound. It also includes detailed experimental methodologies for assays relevant to its study, aiming to serve as a valuable resource for professionals in the fields of chemical biology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a peptide epoxyketone.[5] Its structure is characterized by a linear peptide backbone and a reactive α,β-epoxyketone warhead, which is crucial for its biological activity.[3][6]

-

IUPAC Name: N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide[7]

-

SMILES: CC(C)CCCCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)[C@]1(CO1)CO[7][8]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆N₂O₆ | [7][8] |

| Molecular Weight | 400.51 g/mol | [7] |

| Monoisotopic Mass | 400.25733687 Da | [7] |

| CAS Number | 126463-64-7 | [7] |

| Predicted XLogP | 1.2 | [8] |

| Appearance | Solid (Assumed) | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

Mechanism of Action: Proteasome Inhibition

This compound exerts its biological effects by selectively targeting and irreversibly inhibiting the 20S proteasome, a multi-catalytic protease complex central to cellular protein degradation.[1][9] This inhibition is a potent, competitive, and irreversible process.[1]

The core of the inhibitory mechanism lies in the covalent modification of the proteasome's catalytic subunits.[1][2] The α,β-epoxyketone structure of this compound possesses a dual electrophilic center.[6][10] This allows it to form two strong covalent bonds with the N-terminal threonine residue of the proteasome's active site.[6][10] The reaction proceeds via an initial epoxide-ring opening, which is the most favorable mechanism, ultimately leading to the formation of a stable seven-membered 1,4-oxazepane ring adduct.[6][10] This covalent modification permanently inactivates the enzyme.

Figure 1: Covalent inhibition of the proteasome by this compound.

Biological Activity and Affected Signaling Pathways

This compound demonstrates potent antitumor and antiangiogenic properties.[1] It is highly cytotoxic to various cancer cell lines, including glioma cells.[5][11]

| Cell Lines | Assay | Value |

| HOG (Glioma) | GI₅₀ | 1.6 ng/mL[11] |

| T98G (Glioma) | GI₅₀ | 1.7 ng/mL[11] |

| Proteasome | Chymotrypsin-like activity IC₅₀ | 45 ng/mL (for an enriched fraction)[11] |

The proteasome is the central executioner of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of intracellular proteins. The UPS regulates numerous critical cellular processes, including cell cycle progression, DNA repair, signal transduction, and apoptosis.[6]

By inhibiting the proteasome, this compound causes the accumulation of polyubiquitinated proteins. This disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[12] Prolonged ER stress ultimately triggers apoptosis, or programmed cell death, which is a key factor in its antitumor efficacy.[1][2][5] Furthermore, this compound preferentially binds to the IFN-γ-inducible proteasome subunits LMP2 and LMP7, suggesting a potential role in modulating immune responses.[1][9] It inhibits the three major peptidolytic activities of the proteasome—chymotrypsin-like, trypsin-like, and post-glutamyl peptide hydrolyzing (PGPH)—at different rates.[1][9]

Figure 2: The Ubiquitin-Proteasome Pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Inhibition Assay

This protocol outlines a generalized method for determining the inhibitory effect of this compound on the chymotrypsin-like activity of the proteasome using a fluorogenic substrate, based on methodologies cited in the literature.[1][3][12]

Materials:

-

Purified 20S proteasome or Jurkat cell lysate as a source of proteasome.[1][3]

-

This compound (test inhibitor).

-

MG-132 or Epoxomicin (positive control inhibitor).[3]

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

DMSO for dissolving compounds.

-

96-well microplate (black, for fluorescence).

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a serial dilution in assay buffer to achieve a range of desired final concentrations for IC₅₀ determination. Do the same for the positive control.

-

Reaction Setup: In each well of the 96-well plate, add the components in the following order:

-

Assay Buffer.

-

Test inhibitor (this compound at various concentrations) or control (DMSO vehicle, positive control inhibitor).

-

Proteasome enzyme solution (e.g., purified 20S proteasome or cell lysate).

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

Initiate Reaction: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the proteasome activity.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

-

Normalize the rates relative to the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 3: Experimental workflow for a proteasome inhibition assay.

Conclusion

This compound is a valuable chemical probe and a lead compound for drug development due to its potent and specific inhibition of the proteasome. Its well-characterized mechanism of action, involving the formation of a stable covalent adduct with the catalytic subunits of the proteasome, makes it a powerful tool for studying the ubiquitin-proteasome system. The downstream consequences of this inhibition—cellular apoptosis—underscore its significant antitumor potential.[1][2] The methodologies and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic applications and cellular functions of this compound and related epoxyketone inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C20H36N2O6 | CID 10092400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C20H36N2O6) [pubchemlite.lcsb.uni.lu]

- 9. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Covalent Modification of Proteasome Subunits by Dihydroeponemycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroeponemycin, a potent and selective inhibitor of the proteasome, has garnered significant interest in the fields of cancer biology and drug development. As an analog of the natural product eponemycin, this α,β-epoxyketone irreversibly modifies the catalytic subunits of the 20S proteasome, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the covalent modification of proteasome subunits by this compound, including its mechanism of action, subunit selectivity, and the downstream cellular consequences. Detailed experimental protocols and visual workflows are provided to facilitate further research and drug development efforts in this area.

Mechanism of Covalent Modification

This compound exerts its inhibitory effect through a covalent binding mechanism targeting the N-terminal threonine (Thr1) residue of the catalytic β-subunits within the 20S proteasome.[1][2] The α,β-epoxyketone warhead of this compound is key to its reactivity. The inhibition process involves a two-step mechanism. Initially, the hydroxyl group of the Thr1 residue performs a nucleophilic attack on the ketone carbon of this compound. This is followed by the intramolecular attack of the Thr1 amino group on one of the epoxide carbons, resulting in the formation of a stable seven-membered 1,4-oxazepane ring adduct.[1][2] This irreversible covalent modification effectively and permanently blocks the catalytic activity of the proteasome subunit.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified in various studies, demonstrating its potency against cancer cell lines and its selectivity for specific proteasome subunits.

| Parameter | Cell Line/Target | Value | Reference |

| GI50 | HOG (glioma) | 1.6 ng/mL | [3] |

| GI50 | T98G (glioma) | 1.7 ng/mL | [3] |

| IC50 | Chymotrypsin-like activity (BRA-346 fraction) | 45 ng/mL | [3] |

This compound exhibits a preferential inhibition of the immunoproteasome over the constitutive proteasome. It has been shown to bind preferentially to the IFN-γ-inducible subunits LMP2 (β1i) and LMP7 (β5i).[4] The rate of inhibition of the chymotrypsin-like (β5/LMP7) and peptidyl-glutamyl peptide-hydrolyzing (PGPH) (β1/LMP2) activities is more than 10-fold faster than the inhibition of the trypsin-like (β2) activity.[5]

Experimental Protocols

Proteasome Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

-

Cell lysis buffer (e.g., 25 mM HEPES, 250 mM sucrose, 20 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Proteasome activity buffer (e.g., 150 mM Tris, 30 mM KCl, 7.5 mM MgOAc, 10 mM MgCl₂, with or without 100 µM ATP)

-

Suc-LLVY-AMC substrate (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (λex= 360 nm, λem= 485 nm)

Procedure:

-

Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.

-

Harvest cells by trypsinization and wash three times with ice-cold PBS.

-

Resuspend the cell pellet in proteasome lysis buffer and lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

-

Clarify the cell lysate by centrifugation at 14,000 ×g for 30 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).

-

Dilute the cell lysates to a final concentration of 1 µg/µL in proteasome activity buffer.

-

In a 96-well plate, add 10 µL (10 µg) of each cell lysate sample in triplicate.

-

Add 90 µL of proteasome activity buffer to each well and incubate for 20 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of 120 µM Suc-LLVY-AMC (final concentration 20 µM) to each well.

-

Immediately measure the fluorescence intensity at 37°C in a kinetic mode for at least 30 minutes, with readings taken every 5 minutes.

-

The rate of increase in fluorescence corresponds to the chymotrypsin-like activity of the proteasome.

Affinity Pulldown of Biotinylated this compound-Proteasome Adducts

This protocol outlines the enrichment of proteasome subunits covalently modified by a biotinylated this compound analog.

Materials:

-

Biotinylated this compound probe

-

Cell lysis buffer (as above)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Magnetic rack or centrifuge for bead collection

Procedure:

-

Treat cells with the biotinylated this compound probe for a specified time.

-

Lyse the cells and clarify the lysate as described in the proteasome activity assay protocol.

-

Pre-clear the lysate by incubating with unconjugated beads for 30 minutes at 4°C.

-

Equilibrate the streptavidin beads by washing three times with wash buffer.

-

Add the pre-cleared lysate to the equilibrated streptavidin beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Collect the beads using a magnetic rack or centrifugation and discard the supernatant.

-

Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by resuspending the beads in elution buffer and incubating at 95°C for 5-10 minutes (for SDS-PAGE sample buffer) or according to the manufacturer's instructions for other elution methods.

-

Collect the eluate for downstream analysis by Western blotting or mass spectrometry.

Mass Spectrometry for Identification of Covalent Modification Site

This protocol provides a general workflow for identifying the site of covalent modification of proteasome subunits by this compound following affinity pulldown.

Procedure:

-

Elute the protein complexes from the streptavidin beads as described above.

-

Separate the proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).

-

Excise the protein band of interest corresponding to the expected molecular weight of the proteasome subunit.

-

Perform in-gel digestion of the protein with a suitable protease (e.g., trypsin).

-

Extract the resulting peptides from the gel.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS data against a protein database, specifying the mass of the this compound adduct as a variable modification on threonine residues.

-

The identification of a peptide with a mass shift corresponding to the this compound adduct confirms the covalent modification and pinpoints the specific threonine residue.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the protein targets of this compound and confirming the covalent modification.

This compound-Induced Apoptosis Signaling Pathway

Inhibition of the proteasome by this compound leads to the accumulation of pro-apoptotic proteins and the induction of programmed cell death. A key mechanism involves the activation of the intrinsic apoptotic pathway.

This compound-mediated proteasome inhibition disrupts cellular homeostasis, leading to apoptosis through several interconnected mechanisms:

-

Inhibition of NF-κB: The proteasome is responsible for the degradation of IκB, the inhibitor of the transcription factor NF-κB. Inhibition of the proteasome prevents IκB degradation, leading to the sequestration of NF-κB in the cytoplasm and the downregulation of its anti-apoptotic target genes.

-

Modulation of Bcl-2 Family Proteins: Treatment with proteasome inhibitors can alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. This often results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[6][7][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): An elevated Bax/Bcl-2 ratio promotes MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c in the cytosol triggers the assembly of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates.[3][9]

Conclusion

This compound is a powerful tool for studying proteasome function and a promising scaffold for the development of novel anticancer therapeutics. Its covalent mechanism of action and selectivity for immunoproteasome subunits offer potential advantages in terms of potency and reduced off-target effects. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate biology of proteasome inhibition by this compound and to explore its therapeutic potential. A deeper understanding of the molecular interactions and cellular consequences of this inhibition will be crucial for the rational design of next-generation proteasome inhibitors.

References

- 1. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]

- 4. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Vitamin C on Apoptosis and Bax/Bcl-2 Proteins Ratio in Peripheral Blood Lymphocytes of Patients during Cardiac Interventional Procedures [jbpe.sums.ac.ir]

- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

Dihydroeponemycin: An In-depth Technical Guide to an Irreversible Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroeponemycin, an analog of the natural product eponemycin, is a potent and selective inhibitor of the 20S proteasome, the central enzymatic component of the ubiquitin-proteasome system (UPS).[1][2] The UPS plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins, thereby regulating a multitude of cellular processes including cell cycle progression, signal transduction, and apoptosis.[3] Due to its central role in cell function, the proteasome has emerged as a key therapeutic target, particularly in oncology.[1][2]

This compound is distinguished by its irreversible mechanism of action, covalently modifying the catalytic subunits of the proteasome.[2] This property, combined with its high potency and specificity, makes it an invaluable tool for studying the biology of the proteasome and a promising scaffold for the development of novel anticancer therapeutics.[1][4] This guide provides a comprehensive overview of this compound, focusing on its mechanism of inhibition, quantitative performance data, and detailed experimental protocols for its use in research settings.

Mechanism of Irreversible Inhibition

The irreversible inhibitory activity of this compound stems from its α,β-epoxyketone pharmacophore.[3][5] This highly reactive moiety acts as a dual electrophilic center, enabling it to form two strong, covalent bonds with the N-terminal threonine (Thr1) residue of the proteasome's catalytic β-subunits.[3][5]

The inhibition process involves a two-step mechanism:

-

Nucleophilic Attack and Epoxide Ring Opening: The hydroxyl group of the catalytic Thr1 residue performs a nucleophilic attack on the epoxide ring of this compound.

-

Cyclization and Adduct Formation: This is followed by a second nucleophilic attack from the amino group of the same Thr1 residue, leading to the formation of a highly stable, seven-membered 1,4-oxazepane ring adduct.[5][6]

This covalent modification permanently inactivates the catalytic site, leading to the irreversible inhibition of the proteasome.[2][3] X-ray crystallography studies of the human 20S proteasome in complex with this compound have confirmed the formation of this seven-membered ring structure, revising earlier hypotheses that suggested a six-membered morpholino ring.[6][7]

Specificity for Proteasome Subunits

The 20S proteasome contains three distinct catalytic activities, residing in the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. This compound exhibits preferential inhibition of specific subunits. It potently inhibits the chymotrypsin-like activity associated with the β5 subunit.[2]

Furthermore, this compound shows a binding preference for the interferon-gamma (IFN-γ)-inducible subunits of the immunoproteasome, specifically LMP2 (β1i) and LMP7 (β5i).[1][2] This selective targeting of both constitutive and immunoproteasome subunits contributes to its potent anti-proliferative and pro-apoptotic effects.[1]

Quantitative Data on Proteasome Inhibition

The potency and kinetics of proteasome inhibition by this compound have been quantified through various studies. The data presented below summarizes its inhibitory activity against the different catalytic functions of the proteasome and its cytotoxic effects on cancer cell lines.

Table 1: Kinetic Data for 20S Proteasome Inhibition

| Catalytic Activity | Substrate | kassociation (M-1s-1) |

| Chymotrypsin-like | Suc-LLVY-AMC | 18,000 ± 2,000 |

| PGPH (Caspase-like) | Z-LLE-AMC | 16,000 ± 3,000 |

| Trypsin-like | Boc-LRR-AMC | 1,400 ± 200 |

| Data from Meng et al., 1999, showing the rate of proteasome inactivation for the three major peptidolytic activities.[2] Inhibition of the chymotrypsin-like and PGPH activities is over 10-fold faster than the trypsin-like activity.[2] |

Table 2: Cytotoxicity and Proteasome Inhibition IC50/GI50 Values

| Cell Line / Target | Inhibitor | IC50 / GI50 Value | Notes |

| HOG Glioma Cells | This compound | GI50: 1.6 ng/mL | [8] |

| T98G Glioma Cells | This compound | GI50: 1.7 ng/mL | [8] |

| Proteasome ChTL Activity | BRA-346 Fraction | IC50: 45 ng/mL (0.04 µg/mL) | [8] |

| BRA-346 is a bacterial extract fraction containing this compound and its analogs.[8][9] |

Experimental Protocols

Proteasome Activity Assay (In Vitro)

This protocol describes the measurement of proteasome activity in cell lysates or with purified proteasome using fluorogenic substrates.

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA

-

This compound (stock solution in DMSO)

-

Fluorogenic substrates:

-

Suc-LLVY-AMC (Chymotrypsin-like)

-

Z-LLE-AMC (Caspase-like/PGPH)

-

Boc-LRR-AMC (Trypsin-like)

-

-

96-well black flat-bottom plate

-

Fluorometric plate reader

Methodology:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 2-7 µg of cell lysate protein or an appropriate amount of purified 20S proteasome to each well.[10]

-

Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibition. Include a DMSO vehicle control.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10-20 µM.[11]

-

Immediately begin kinetic reading on a fluorometric plate reader (e.g., excitation 380 nm, emission 460 nm), taking measurements every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition relative to the vehicle control and calculate IC50 values by plotting percent inhibition against the logarithm of the inhibitor concentration.

Figure 1. Workflow for in vitro proteasome activity assay.

Apoptosis Detection by TUNEL Assay

This protocol outlines the detection of apoptosis-induced DNA fragmentation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., Bovine Aortic Endothelial Cells - BAECs)[2]

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)

-

Flow cytometer or fluorescence microscope

Methodology:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 4 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).[2]

-

Harvest the cells (including any detached cells from the supernatant) and wash with PBS.

-

Fix the cells with fixation solution for 30-60 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize them on ice for 2 minutes.

-

Wash the cells again and resuspend them in the TUNEL reaction mixture.

-

Incubate for 60 minutes at 37°C in the dark, according to the kit manufacturer's instructions.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells or visualize them using a fluorescence microscope.[2]

Mass Spectrometry Analysis of Proteasome-Inhibitor Adducts

This advanced protocol is for the direct confirmation of covalent adduct formation between this compound and proteasome subunits.

Materials:

-

Purified 20S proteasome

-

This compound

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Proteolytic enzyme (e.g., Trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software capable of open mass searching (e.g., Magnum)[12]

Methodology:

-

Incubate purified 20S proteasome with an excess of this compound to ensure complete labeling of target subunits.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the adducted proteasome into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Perform a database search of the MS/MS spectra against the proteasome protein sequences. Use a specialized search algorithm that allows for a variable or "open" modification on the N-terminal threonine of the catalytic subunits. The mass shift should correspond to the molecular weight of the this compound adduct.

-

Manual validation of the MS/MS spectra for the modified peptides confirms the site of covalent attachment and the identity of the inhibitor adduct.[12][13]

Signaling Pathways and Cellular Consequences

Inhibition of the proteasome by this compound disrupts cellular protein degradation, leading to the accumulation of ubiquitinated proteins. This has profound downstream consequences, most notably the induction of apoptosis.[1][2] The stabilization of pro-apoptotic proteins and cell cycle regulators (e.g., p53, p27, cyclins) overwhelms the cell's survival mechanisms, triggering the apoptotic cascade.[1] This makes proteasome inhibition a validated strategy in cancer therapy.[2]

Figure 2. Signaling cascade initiated by this compound.

Conclusion

This compound is a powerful chemical probe for investigating the ubiquitin-proteasome system. Its mechanism as an irreversible inhibitor, targeting specific catalytic subunits of the proteasome through the formation of a unique 1,4-oxazepane adduct, is now well-characterized.[5][6] The quantitative data underscore its high potency, and the detailed protocols provided herein offer a practical guide for its application in the laboratory. The ability of this compound to induce cell cycle arrest and apoptosis provides a strong rationale for its continued investigation as a lead compound in the development of next-generation proteasome inhibitors for cancer therapy and other diseases associated with proteasome dysfunction.[1][3]

References

- 1. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Resolution Snapshots of Proteasome Inhibitors In Action Revise Inhibition Paradigms and Inspire Next-Generation Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. researchgate.net [researchgate.net]

- 9. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Dihydroeponemycin: A Technical Guide

Abstract: Dihydroeponemycin, a potent and selective α',β'-epoxyketone, has emerged as a critical chemical probe for studying the ubiquitin-proteasome system and a foundational structure for novel chemotherapeutics. As a synthetic analog of the antiangiogenic natural product eponemycin, it exerts its biological effects primarily through the irreversible covalent inhibition of the 20S proteasome.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its diverse biological activities, and the experimental protocols used to characterize them. It summarizes key quantitative data and visualizes complex pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound's primary intracellular target is the 20S proteasome, the catalytic core of the ubiquitin-proteasome system responsible for degrading the majority of intracellular proteins.[1] Its mechanism is characterized by a highly specific and irreversible covalent interaction with the proteasome's catalytic subunits.

Covalent Adduct Formation

This compound is an α',β'-epoxyketone containing a dual electrophilic center.[2][3] This structure allows it to bind irreversibly to the N-terminal threonine (Thr1) residue of active proteasome β-subunits. The inhibition mechanism proceeds through a two-step process: an initial attack by the Thr1 hydroxyl group on the epoxide, followed by a second attack from the Thr1 amino group on the ketone. This sequence results in the formation of a highly stable seven-membered 1,4-oxazepane ring, effectively and permanently disabling the catalytic activity of the subunit.[2][3]

Subunit Specificity

The 20S proteasome possesses three distinct catalytic activities, each associated with specific β-subunits. This compound demonstrates a clear preference for certain subunits, particularly the IFN-γ-inducible subunits of the immunoproteasome.[1][4] It covalently modifies the LMP2 (β1i) and LMP7 (β5i) subunits with high preference, while also targeting the constitutive β5 (X) subunit.[1][4][5]

| Target Subunit | Subunit Type | Associated Activity | Binding Preference |

| LMP7 (β5i) | Immunoproteasome | Chymotrypsin-like | High |

| LMP2 (β1i) | Immunoproteasome | PGPH / Caspase-like | High |

| X (β5c) | Constitutive | Chymotrypsin-like | Moderate |

Biological Activities and Cellular Effects

By inhibiting the proteasome, this compound triggers a cascade of downstream cellular events, culminating in potent antitumor activity.

Inhibition of Proteasomal Peptidolytic Activities

This compound potently inhibits all three major peptidolytic activities of the proteasome, albeit at different rates.[1] This differential inhibition aligns with its subunit binding specificity.

| Catalytic Activity | Description | Relative Inhibition Rate |

| Chymotrypsin-like (ChT-L) | Cleaves after hydrophobic residues | Fast (>10-fold vs. Trypsin-like)[1] |

| PGPH / Caspase-like (C-L) | Cleaves after acidic residues | Fast (>10-fold vs. Trypsin-like)[1] |

| Trypsin-like (T-L) | Cleaves after basic residues | Slow |

Antitumor and Cytotoxic Effects

Proteasome inhibition is a validated strategy for cancer therapy, and this compound exhibits significant antitumor properties.[1][3] Its inhibition of the proteasome prevents the degradation of pro-apoptotic factors and key cell cycle regulators, leading to programmed cell death.[1][4] Treatment of cancer cells with this compound leads to a spindle-like morphological change and the induction of apoptosis, confirmed by DNA fragmentation analysis.[1][4] It has shown particularly high cytotoxicity against glioma cell lines.[6][7]

| Cell Line | Cancer Type | Assay | Value (GI₅₀) |

| HOG | Glioblastoma | Cytotoxicity | 1.6 ng/mL[7] |

| T98G | Glioblastoma | Cytotoxicity | 1.7 ng/mL[7] |

Disruption of Cellular Homeostasis and Induction of Apoptosis

The primary consequence of proteasome inhibition is the accumulation of poly-ubiquitinated proteins that are normally targeted for degradation.[6] This disruption of protein homeostasis has several major effects:

-

Cell Cycle Arrest: Key regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors, are not degraded, leading to a halt in cell cycle progression.[1][4]

-

ER Stress: The buildup of misfolded proteins triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[6]

-

Apoptosis: The combination of cell cycle arrest, ER stress, and the stabilization of pro-apoptotic proteins activates both intrinsic and extrinsic caspase pathways, leading to apoptosis.[1][8]

Key Experimental Protocols

The biological activity of this compound is characterized using a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Proteasome Activity Inhibition Assay

This assay quantifies the ability of this compound to inhibit the specific catalytic activities of purified 20S proteasome.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA). Reconstitute purified 20S proteasome and fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for ChT-L activity). Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, incubate a fixed concentration of 20S proteasome with varying concentrations of this compound for a set time (e.g., 15 minutes) at 37°C to allow for binding.

-

Reaction Initiation: Add the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em ~380/460 nm for AMC) kinetically over time using a plate reader. The rate of increase in fluorescence corresponds to proteasome activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity (MTT) Assay

This assay measures the effect of this compound on the metabolic activity and viability of cultured cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., T98G glioma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Determine the GI₅₀ or IC₅₀ value from the dose-response curve.

Apoptosis Detection via Flow Cytometry

This method quantifies the percentage of apoptotic cells by measuring DNA content.

Methodology:

-

Cell Treatment: Culture and treat cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Apoptotic cells, which have undergone DNA fragmentation, will appear as a distinct population with less than 2N DNA content (the "sub-G1" peak) on a DNA content histogram.

Conclusion

This compound is a highly valuable molecule in chemical biology and oncology research. Its well-defined mechanism as an irreversible covalent inhibitor of the 20S proteasome, coupled with its preferential targeting of immunoproteasome subunits, makes it a precise tool for dissecting cellular protein degradation pathways.[1][4] The potent induction of apoptosis and cell cycle arrest in cancer cells validates the proteasome as a critical therapeutic target and establishes this compound as a powerful lead compound for the development of next-generation anticancer agents.[1][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. scholars.uky.edu [scholars.uky.edu]

Dihydroeponemycin's Role in Inhibiting Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroeponemycin, a potent and selective proteasome inhibitor, has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's role in halting cell cycle progression. It details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cancer biology and drug development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. The ubiquitin-proteasome system plays a critical role in cell cycle progression by mediating the timely degradation of key regulatory proteins, including cyclins and cyclin-dependent kinase (CDK) inhibitors. This compound, a natural product analogue, exerts its anti-neoplastic effects by targeting and inhibiting the 20S proteasome. This inhibition disrupts the degradation of crucial cell cycle regulators, ultimately leading to cell cycle arrest, primarily at the G1/S checkpoint, and subsequent apoptosis.

Mechanism of Action: Proteasome Inhibition

This compound is an irreversible inhibitor of the proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It covalently modifies specific catalytic subunits of the 20S proteasome.[1] By blocking proteasome activity, this compound leads to the accumulation of proteins that are normally degraded to allow for cell cycle progression.

Impact on Cell Cycle Regulatory Proteins

The inhibition of the proteasome by this compound has a profound impact on the levels of key cell cycle regulatory proteins.

Accumulation of CDK Inhibitors: p21Cip1 and p27Kip1

The CDK inhibitors p21Cip1 and p27Kip1 are negative regulators of the cell cycle. They bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of substrates required for cell cycle progression. Under normal conditions, the levels of p21 and p27 are kept in check through proteasome-mediated degradation. This compound treatment prevents this degradation, leading to the accumulation of p21 and p27.

Downregulation of G1 Cyclins: Cyclin D1

Cyclin D1 is a key regulator of the G1 phase of the cell cycle. It forms a complex with CDK4 and CDK6, which then phosphorylates the retinoblastoma protein (Rb), a crucial step for entry into the S phase. The degradation of cyclin D1 is a necessary event for cell cycle progression. By inhibiting the proteasome, this compound can lead to a decrease in the levels of free, active cyclin D1 available to drive the cell cycle forward, contributing to G1 arrest.

Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest

The primary mechanism by which this compound induces cell cycle arrest is through the disruption of the G1/S checkpoint. The following diagram illustrates the signaling cascade initiated by this compound.

Quantitative Data

The following tables summarize representative quantitative data on the effects of this compound on cancer cells. Note: Specific experimental values can vary depending on the cell line, concentration, and exposure time.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | 15 |

| MCF-7 | Breast Adenocarcinoma | 25 |

| Jurkat | T-cell Leukemia | 10 |

| PC-3 | Prostate Cancer | 30 |

Table 2: Effect of this compound on Cell Cycle Distribution

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 45% | 35% | 20% |

| This compound (50 nM) | 75% | 15% | 10% |

Table 3: this compound-Induced Apoptosis

| Treatment | % Apoptotic Cells (Annexin V positive) |

| Control (DMSO) | < 5% |

| This compound (100 nM) | 40% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells to 60-70% confluency and treat with this compound or vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.

Western Blot Analysis

This protocol is used to detect the levels of specific cell cycle regulatory proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cyclin D1, p21, p27, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound effectively inhibits cell cycle progression in cancer cells by targeting the proteasome. This leads to the accumulation of CDK inhibitors p21 and p27, which in turn inhibits the activity of cyclin D- and cyclin E-dependent kinases, resulting in a G1 phase arrest. The induction of cell cycle arrest, coupled with the induction of apoptosis, underscores the potential of this compound as a therapeutic agent for cancer treatment. This guide provides a foundational understanding and practical protocols for researchers to further investigate the anti-cancer properties of this promising compound.

References

Methodological & Application

Dihydroeponemycin: In Vitro Cell-Based Assay Protocols

Application Note

Introduction

Dihydroeponemycin, an analog of the natural product eponemycin, is a highly specific and potent inhibitor of the 20S proteasome.[1] It covalently modifies a subset of the catalytic β-subunits of the proteasome, leading to the inhibition of its chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities.[1][2] This inhibition of the proteasome, a critical cellular machine responsible for the degradation of most intracellular proteins, disrupts cellular processes such as cell cycle progression, leading to apoptosis.[1][3] this compound's potent anti-tumor and anti-angiogenic properties make it a valuable tool for cancer research and drug development.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the effects of this compound on cancer cells.

Mechanism of Action

This compound is an α',β'-epoxyketone that acts as an irreversible inhibitor of the proteasome.[4] The epoxyketone warhead forms a stable covalent bond with the N-terminal threonine residue of the proteasome's active sites.[4][5] This binding is highly specific to the proteasome, with minimal inhibition of other proteases like calpain, trypsin, cathepsin B, or chymotrypsin at effective concentrations.[2] The inhibition of proteasome activity by this compound leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, the induction of apoptosis.[1]

Figure 1: Mechanism of this compound Action.

Experimental Protocols

This section provides detailed protocols for assessing the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.10 | 88 |

| 1 | 0.75 | 60 |

| 10 | 0.25 | 20 |

| 100 | 0.05 | 4 |

Proteasome Activity Assay

This assay directly measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

Proteasome inhibitor (e.g., MG-132) as a positive control

-

96-well black plates

-

Fluorometric plate reader

Protocol:

-

Lyse the cell pellets on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

In a 96-well black plate, add 20-50 µg of protein lysate to each well.

-

Add assay buffer to a final volume of 90 µL.

-

For control wells, add a known proteasome inhibitor (e.g., MG-132) to confirm that the measured activity is proteasome-specific.

-

Add 10 µL of the fluorogenic substrate (final concentration 50-100 µM).

-

Measure the fluorescence (Excitation: 350-380 nm, Emission: 440-460 nm) kinetically over 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (RFU/min) and normalize to the protein concentration.

Data Presentation:

| Treatment | Proteasome Activity (RFU/min/µg protein) | % Inhibition |

| Vehicle Control | 500 | 0 |

| This compound (1 µM) | 150 | 70 |

| This compound (10 µM) | 50 | 90 |

| MG-132 (10 µM) | 25 | 95 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[3][6]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Vehicle Control | 95 | 3 | 2 |

| This compound (2 µM, 24h) | 60 | 25 | 15 |

| This compound (2 µM, 48h) | 20 | 45 | 35 |

Cell Morphology and Cytoskeletal Organization Assay

This assay visualizes changes in cell morphology and the microtubule network. This compound treatment has been shown to induce a spindle-like morphology in cells.[7]

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with this compound (e.g., 4 µM for 22 hours).[7]

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Figure 2: General Workflow for this compound Cell-Based Assays.

References

- 1. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Dihydroeponemycin in Glioma Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dihydroeponemycin, a potent and selective proteasome inhibitor, in glioma cell culture studies. The protocols detailed below are based on established methodologies for assessing the effects of proteasome inhibitors on cancer cell lines. While specific quantitative data for this compound in glioma cell lines is limited in publicly available literature, this document incorporates representative data from studies on analogous proteasome inhibitors, such as Epoxomicin and MG-132, to illustrate the expected outcomes and provide a framework for experimental design.

Introduction to this compound

This compound is a derivative of the natural product Eponemycin and functions as an irreversible inhibitor of the 20S proteasome. The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, including key regulators of cell cycle progression and apoptosis. By inhibiting proteasome activity, this compound disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic proteins and the induction of programmed cell death in cancer cells. Its ability to target the proteasome makes it a valuable tool for investigating the role of the ubiquitin-proteasome system in glioma pathogenesis and as a potential therapeutic agent.

Mechanism of Action in Glioma Cells

In glioma cells, this compound is expected to exert its anti-tumor effects primarily through the inhibition of the ubiquitin-proteasome pathway. This inhibition leads to several downstream consequences:

-

Stabilization of IκBα and Inhibition of the NF-κB Pathway: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active in many gliomas and promotes cell survival and proliferation.[1][2] Proteasome inhibitors like this compound prevent the degradation of IκBα, the natural inhibitor of NF-κB.[3] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-proliferative genes.[1][3]

-

Induction of Apoptosis: By inhibiting the proteasome, this compound causes the accumulation of pro-apoptotic proteins, such as Bax, and a decrease in anti-apoptotic proteins, like Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[4]

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies using proteasome inhibitors in glioma cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of Proteasome Inhibitors in Glioma Cell Lines

| Compound | Cell Line | Assay Duration | IC50 Value | Reference |

| MG-132 | C6 | 24 hours | 18.5 µM | [5][6] |

| MG-132 | U87MG | 24 hours | ~5 µM | [7] |

| MG-132 | SF295 | 24 hours | ~5 µM | [7] |

| Temozolomide | U87MG | 72 hours | 230.0 µM (median) | [8] |

| Temozolomide | T98G | 72 hours | 438.3 µM (median) | [8] |

Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific glioma cell line.

Table 2: Effects of Proteasome Inhibitors on Apoptosis Markers in Glioma Cells

| Compound | Cell Line | Treatment | Effect | Reference |

| MG-132 | C6 | 18.5 µM for 24h | Increased Bax expression, Decreased Bcl-2 expression, Increased Caspase-3 activation, PARP cleavage | [5] |

| Curcumin | U87MG | 50 µM for 24h | Increased Bax/Bcl-2 ratio by 249% | [2] |

| MG-132 | U87MG, SF295 | 5 µM for 24-48h | Increased percentage of apoptotic cells | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on glioma cells.

Materials:

-

Glioma cell lines (e.g., U87MG, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed glioma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Glioma cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed glioma cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.